molecular formula C12H14FN3O2S B13417849 Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- CAS No. 33024-46-3

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)-

Cat. No.: B13417849
CAS No.: 33024-46-3
M. Wt: 283.32 g/mol
InChI Key: VPLAJPCKEDNTIT-UHFFFAOYSA-N
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Description

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluoroethyl group, a nitroso group, and a thiochroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- typically involves the following steps:

    Formation of the Thiochroman Moiety: The thiochroman ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioether and an aldehyde or ketone, under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via a nucleophilic substitution reaction using a fluoroethyl halide and a suitable nucleophile, such as an amine or thiol.

    Nitrosation: The nitroso group is introduced through a nitrosation reaction, typically using a nitrosating agent such as sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiochroman moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitroso group, converting it to an amine or hydroxylamine.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiochroman moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **Urea, 1-(2-chloroethyl)-1-nitroso-3-(thiochroman-4-yl)-
  • **Urea, 1-(2-bromoethyl)-1-nitroso-3-(thiochroman-4-yl)-
  • **Urea, 1-(2-iodoethyl)-1-nitroso-3-(thiochroman-4-yl)-

Uniqueness

Urea, 1-(2-fluoroethyl)-1-nitroso-3-(thiochroman-4-yl)- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

33024-46-3

Molecular Formula

C12H14FN3O2S

Molecular Weight

283.32 g/mol

IUPAC Name

3-(3,4-dihydro-2H-thiochromen-4-yl)-1-(2-fluoroethyl)-1-nitrosourea

InChI

InChI=1S/C12H14FN3O2S/c13-6-7-16(15-18)12(17)14-10-5-8-19-11-4-2-1-3-9(10)11/h1-4,10H,5-8H2,(H,14,17)

InChI Key

VPLAJPCKEDNTIT-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2C1NC(=O)N(CCF)N=O

Origin of Product

United States

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